4-(2-Bromo-4-nitrophenyl)morpholine
Overview
Description
4-(2-Bromo-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11BrN2O3. It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and nitro functional groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-nitrophenyl)morpholine typically involves the reaction of 2-bromo-4-nitroaniline with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the amino group of morpholine attacks the bromine-substituted carbon on the phenyl ring, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the morpholine ring may be oxidized to form N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylmorpholines.
Reduction: Formation of 4-(2-Amino-4-nitrophenyl)morpholine.
Oxidation: Formation of morpholine N-oxides.
Scientific Research Applications
4-(2-Bromo-4-nitrophenyl)morpholine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-nitrophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitro groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(2-Iodo-4-nitrophenyl)morpholine
Uniqueness
4-(2-Bromo-4-nitrophenyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its reactivity and binding affinity in various chemical and biological contexts compared to its fluoro, chloro, and iodo analogs .
Biological Activity
4-(2-Bromo-4-nitrophenyl)morpholine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H10BrN2O3. It features a morpholine ring substituted with a brominated nitrophenyl group, which is crucial for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound interacts with several biological targets, particularly proteins involved in cancer pathways. The compound has been shown to inhibit cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent.
Anticancer Activity
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cells. For instance, it exhibited low IC50 values, indicating high potency against glioblastoma cell lines (LN-229) with IC50 values reported as low as 0.77 µM .
- Selectivity : The compound shows selectivity towards cancer cells compared to normal cells, which is a desirable characteristic for anticancer drugs. Its selectivity index suggests that it may minimize side effects associated with traditional chemotherapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Discussion
The promising biological activities of this compound suggest its potential as a therapeutic agent in oncology and infectious diseases. Its ability to selectively target cancer cells while exhibiting antimicrobial properties positions it as a versatile candidate for further research and development.
Properties
IUPAC Name |
4-(2-bromo-4-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGXBSITNUOBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377568 | |
Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477846-96-1 | |
Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.